molecular formula C10H10O3 B7760603 4-Methoxycinnamic acid

4-Methoxycinnamic acid

Cat. No. B7760603
M. Wt: 178.18 g/mol
InChI Key: AFDXODALSZRGIH-UHFFFAOYSA-N
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Patent
US04833259

Procedure details

4.3 g of dl-α-tocopherol (0.010 mol) and 1.34 g of pyridine (0.017 mol) are placed in 20 ml of CH2Cl2 while gassing with argon in a 100 ml 4-necked sulphonation flask provided with a temperature, a 20 ml dropping funnel, a magnetic stirrer and a reflux condenser. A solution of 0.95 g of 4-methoxycinnamic acid chloride (0.015 mol) in 15 ml of CH2Cl2 is added dropwise within 10 minutes. The reaction mixture is heated to reflux temperature for 3 hours. The solution is washed in succession with 10 ml of water, 10 ml of 5% HCl and 10 ml of 5% NaHCO3. After drying (Na2SO4) the solvent is concentrated on a rotary evaporator. The crude product (6.3 g) is chromatographed (toluene) on 150 g of silica gel (0.040-0.063 mm) under 0.5 bar pressure. There are obtained 5.2 g of yellowish d,l-α-tocopherol ester of p-methoxycinnamic acid (yield 88%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C(C)=C2C(CCC(CCCC(CCCC(CCCC(C)C)C)C)(C)[O:9]2)=C(C)C=1O.N1C=CC=CC=1.[CH3:38][O:39][C:40]1[CH:50]=[CH:49][C:43]([CH:44]=[CH:45][C:46](Cl)=[O:47])=[CH:42][CH:41]=1>C(Cl)Cl>[CH3:38][O:39][C:40]1[CH:50]=[CH:49][C:43]([CH:44]=[CH:45][C:46]([OH:9])=[O:47])=[CH:42][CH:41]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.95 g
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)Cl)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while gassing with argon in a 100 ml 4-necked sulphonation flask
CUSTOM
Type
CUSTOM
Details
provided with a temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The solution is washed in succession with 10 ml of water, 10 ml of 5% HCl and 10 ml of 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4) the solvent
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product (6.3 g) is chromatographed (toluene) on 150 g of silica gel (0.040-0.063 mm) under 0.5 bar pressure

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04833259

Procedure details

4.3 g of dl-α-tocopherol (0.010 mol) and 1.34 g of pyridine (0.017 mol) are placed in 20 ml of CH2Cl2 while gassing with argon in a 100 ml 4-necked sulphonation flask provided with a temperature, a 20 ml dropping funnel, a magnetic stirrer and a reflux condenser. A solution of 0.95 g of 4-methoxycinnamic acid chloride (0.015 mol) in 15 ml of CH2Cl2 is added dropwise within 10 minutes. The reaction mixture is heated to reflux temperature for 3 hours. The solution is washed in succession with 10 ml of water, 10 ml of 5% HCl and 10 ml of 5% NaHCO3. After drying (Na2SO4) the solvent is concentrated on a rotary evaporator. The crude product (6.3 g) is chromatographed (toluene) on 150 g of silica gel (0.040-0.063 mm) under 0.5 bar pressure. There are obtained 5.2 g of yellowish d,l-α-tocopherol ester of p-methoxycinnamic acid (yield 88%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C(C)=C2C(CCC(CCCC(CCCC(CCCC(C)C)C)C)(C)[O:9]2)=C(C)C=1O.N1C=CC=CC=1.[CH3:38][O:39][C:40]1[CH:50]=[CH:49][C:43]([CH:44]=[CH:45][C:46](Cl)=[O:47])=[CH:42][CH:41]=1>C(Cl)Cl>[CH3:38][O:39][C:40]1[CH:50]=[CH:49][C:43]([CH:44]=[CH:45][C:46]([OH:9])=[O:47])=[CH:42][CH:41]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.95 g
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)Cl)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while gassing with argon in a 100 ml 4-necked sulphonation flask
CUSTOM
Type
CUSTOM
Details
provided with a temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The solution is washed in succession with 10 ml of water, 10 ml of 5% HCl and 10 ml of 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4) the solvent
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product (6.3 g) is chromatographed (toluene) on 150 g of silica gel (0.040-0.063 mm) under 0.5 bar pressure

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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